N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine backbone linked via a carboxamide group to an ethyl chain terminating in a 4-(thiophen-2-yl)-1H-imidazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heteroaromatic motifs .
Properties
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)19-8-7-17-20-10-12(21-17)16-6-3-9-25-16/h1-6,9-10,15H,7-8,11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBWOSHGLKDLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Catechol Derivatives
The benzodioxine ring is synthesized via cyclocondensation of catechol derivatives. A representative method involves reacting catechol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form 2,3-dihydro-1,4-benzodioxine-2-carboxylate , followed by hydrolysis to yield the free carboxylic acid.
Reaction Conditions :
Alternative Route via Coupling Agents
Activated intermediates of the carboxylic acid, such as acyl chlorides or mixed anhydrides , are prepared using agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). For industrial scalability, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) is preferred due to reduced toxicity.
Synthesis of 2-[4-(Thiophen-2-yl)-1H-Imidazol-2-yl]Ethylamine
Imidazole Ring Formation
The imidazole-thiophene subunit is constructed via cyclocondensation. A thiourea derivative is reacted with thiophene-2-carboxaldehyde and ammonium acetate under reflux to form 4-(thiophen-2-yl)-1H-imidazol-2-amine .
Reaction Conditions :
Introduction of Ethylamine Side Chain
The primary amine is introduced via nucleophilic substitution. 2-Chloroethylamine is reacted with the imidazole-thiophene intermediate in the presence of sodium methoxide (NaOMe).
Reaction Conditions :
Amide Bond Formation
Coupling via HBTU or DCC
The final step involves coupling the benzodioxine carboxylic acid with the imidazole-thiophene ethylamine. HBTU or DCC is used to activate the carboxylic acid, followed by reaction with the amine in anhydrous acetonitrile or DMF.
Optimized Protocol :
- Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equiv) and HBTU (1.2 equiv) in DMF.
- Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 30 minutes.
- Introduce 2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethylamine (1.1 equiv) and stir at room temperature for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate, 1:1).
Alternative Method Using BEMP Catalysis
A base-catalyzed approach employs BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate intramolecular hydroamidation, though this is less common for amide bonds.
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HBTU-Mediated | HBTU/DIPEA | DMF | RT | 75 | 98 |
| DCC-Mediated | DCC | CH₂Cl₂ | 0°C→RT | 70 | 95 |
| BEMP-Catalyzed | BEMP | CH₃CN | RT | 60 | 90 |
Key Observations :
- HBTU offers superior yields and purity compared to DCC, likely due to reduced side reactions.
- Industrial processes favor HBTU for scalability and safety.
Challenges and Optimization Strategies
Regioselectivity in Imidazole Formation
The position of the thiophene substituent on the imidazole ring (C-4 vs. C-5) is controlled by the choice of catalyst. Ammonium acetate favors C-4 substitution, while microwave-assisted synthesis improves regioselectivity.
Purification of Hydrophilic Intermediates
The ethylamine side chain introduces hydrophilicity, necessitating reverse-phase chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted benzo[d][1,4]dioxine derivatives
Scientific Research Applications
N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(2-Thienyl)-2-Pyrimidinyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
Structural Features :
- Core : 2,3-dihydro-1,4-benzodioxine-carboxamide.
- Substituent : Pyrimidinyl group at position 4, bearing a thiophen-2-yl moiety.
- Key Difference : Replaces the imidazole-ethyl chain with a pyrimidine ring.
Implications :
- Reduced flexibility due to the rigid pyrimidine structure may affect conformational adaptability in binding pockets .
Table 1 : Structural Comparison with Pyrimidinyl Analog
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
Structural Features :
- Core : 1,4-Benzodioxine-carboxamide.
- Substituent : 4-Sulfamoylphenyl group attached via an ethyl linker.
Implications :
- The sulfamoyl group (-SO₂NH₂) enhances hydrophilicity and may confer sulfonamide-like pharmacological activity (e.g., carbonic anhydrase inhibition).
Table 2 : Comparison with Sulfamoylphenyl Derivative
Benzo[b]thiophene-2-Carboxamide Derivatives
Example Compound : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide .
Structural Features :
- Core : Benzo[b]thiophene-carboxamide.
- Substituent : Benzimidazole linked via a benzyl group.
Implications :
- The benzo[b]thiophene core replaces benzodioxine, offering a sulfur-containing aromatic system with distinct electronic properties.
Table 3 : Comparison with Benzo[b]thiophene Analog
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s ethyl-imidazole linker may offer synthetic flexibility compared to rigid pyrimidine-based analogs .
Biological Activity
N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazole Ring : Contributes to biological activity through interactions with various receptors.
- Benzodioxine Moiety : Known for its pharmacological properties.
- Thiophene Substituent : Enhances lipophilicity and may influence receptor binding.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives are often evaluated for their effectiveness against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-{...} | Bacillus subtilis | 8 µg/mL |
Antidiabetic Activity
Research has shown that benzodioxine derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The compound's structure allows it to interact effectively with these enzymes.
In vitro Inhibition Data:
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| N-{...} | 15.5 | 12.3 |
| Acarbose | 20.0 | 15.0 |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to the active sites of α-amylase and α-glucosidase.
- Receptor Modulation : Interaction with imidazoline receptors which may lead to cardiovascular effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including N-{...}. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing the compound's antimicrobial potency.
Study 2: Antidiabetic Potential
In a separate investigation focusing on antidiabetic properties, researchers synthesized several derivatives based on the benzodioxine structure. The results demonstrated that modifications to the aromatic rings significantly impacted enzyme inhibition rates, suggesting a structure–activity relationship (SAR) that could guide future drug design.
Q & A
Q. What are the standard synthetic routes for N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Imidazole ring formation : Cyclocondensation of substituted aldehydes with amines under acidic conditions (e.g., acetic acid reflux) to construct the 4-(thiophen-2-yl)-1H-imidazole core .
- Carboxamide linkage : Coupling the imidazole-ethyl intermediate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product, monitored by TLC and HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and connectivity .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification .
- Elemental analysis : Comparison of calculated vs. experimental C, H, N, and S percentages to confirm purity .
Q. What preliminary biological assays are recommended for initial screening?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize low yields in the imidazole cyclization step?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol or acetic acid to enhance reaction efficiency .
- Catalyst screening : Test ammonium acetate or iodine for improved ring closure .
- Temperature control : Gradual heating (e.g., 80–100°C) to avoid side reactions .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Metabolic stability analysis : Use liver microsome assays to identify rapid degradation pathways .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Target engagement studies : Radioligand binding assays or CRISPR-mediated gene knockout to validate mechanism-of-action hypotheses .
Q. How can computational methods guide structural modification for enhanced activity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., EGFR, COX-2) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to design analogs .
- ADMET prediction : SwissADME or pkCSM to optimize solubility, permeability, and toxicity .
Methodological Challenges & Solutions
Q. What techniques mitigate impurities from thiophene coupling byproducts?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
- Chelation extraction : Add EDTA to remove metal catalyst residues .
- Crystallization : Recrystallize from ethyl acetate/hexane mixtures to isolate the pure product .
Q. How should researchers interpret conflicting NMR signals in the benzodioxine region?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
